molecular formula C4H9F2N B13250761 3,3-Difluorobutan-2-amine

3,3-Difluorobutan-2-amine

Cat. No.: B13250761
M. Wt: 109.12 g/mol
InChI Key: CSENXKZAOYXNPN-UHFFFAOYSA-N
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Description

3,3-Difluorobutan-2-amine is an organic compound characterized by the presence of two fluorine atoms attached to the third carbon of a butan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorobutan-2-amine typically involves the fluorination of butan-2-amine derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group on the butan-2-amine is replaced by fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are employed to meet the demand for high-purity compounds in various applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorobutan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products

    Oxidation: Formation of difluorobutanone or difluorobutanoic acid.

    Reduction: Formation of butan-2-amine or butane.

    Substitution: Formation of various substituted butan-2-amines depending on the nucleophile used.

Scientific Research Applications

3,3-Difluorobutan-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluorobutan-2-amine involves its interaction with specific molecular targets, often enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluorobutan-2-amine is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C4H9F2N

Molecular Weight

109.12 g/mol

IUPAC Name

3,3-difluorobutan-2-amine

InChI

InChI=1S/C4H9F2N/c1-3(7)4(2,5)6/h3H,7H2,1-2H3

InChI Key

CSENXKZAOYXNPN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(F)F)N

Origin of Product

United States

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